Cas no 2227778-04-1 ((3S)-3-hydroxy-4-(1H-indol-3-yl)butanoic acid)

(3S)-3-Hydroxy-4-(1H-indol-3-yl)butanoic acid is a chiral β-hydroxy acid derivative featuring an indole moiety, which confers unique biochemical properties. This compound serves as a key intermediate in the synthesis of bioactive molecules, particularly in pharmaceutical research targeting neurotransmitter modulation and metabolic pathways. Its stereospecific (3S) configuration ensures high enantiopurity, critical for applications requiring precise stereochemistry. The presence of both hydroxyl and carboxyl functional groups enhances its versatility in derivatization and conjugation reactions. Additionally, the indole ring system facilitates interactions with biological targets, making it valuable for studying enzyme inhibition or receptor binding. Suitable for analytical and preparative applications, it is commonly utilized in medicinal chemistry and drug discovery.
(3S)-3-hydroxy-4-(1H-indol-3-yl)butanoic acid structure
2227778-04-1 structure
Product name:(3S)-3-hydroxy-4-(1H-indol-3-yl)butanoic acid
CAS No:2227778-04-1
MF:C12H13NO3
MW:219.236523389816
CID:5905925
PubChem ID:165638127

(3S)-3-hydroxy-4-(1H-indol-3-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-hydroxy-4-(1H-indol-3-yl)butanoic acid
    • EN300-1998468
    • 2227778-04-1
    • Inchi: 1S/C12H13NO3/c14-9(6-12(15)16)5-8-7-13-11-4-2-1-3-10(8)11/h1-4,7,9,13-14H,5-6H2,(H,15,16)/t9-/m0/s1
    • InChI Key: RCYLRWIUMCPIFM-VIFPVBQESA-N
    • SMILES: O[C@H](CC(=O)O)CC1=CNC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 219.08954328g/mol
  • Monoisotopic Mass: 219.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 73.3Ų

(3S)-3-hydroxy-4-(1H-indol-3-yl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1998468-0.5g
(3S)-3-hydroxy-4-(1H-indol-3-yl)butanoic acid
2227778-04-1
0.5g
$2202.0 2023-09-16
Enamine
EN300-1998468-1.0g
(3S)-3-hydroxy-4-(1H-indol-3-yl)butanoic acid
2227778-04-1
1g
$2294.0 2023-06-02
Enamine
EN300-1998468-0.1g
(3S)-3-hydroxy-4-(1H-indol-3-yl)butanoic acid
2227778-04-1
0.1g
$2019.0 2023-09-16
Enamine
EN300-1998468-2.5g
(3S)-3-hydroxy-4-(1H-indol-3-yl)butanoic acid
2227778-04-1
2.5g
$4495.0 2023-09-16
Enamine
EN300-1998468-5.0g
(3S)-3-hydroxy-4-(1H-indol-3-yl)butanoic acid
2227778-04-1
5g
$6650.0 2023-06-02
Enamine
EN300-1998468-1g
(3S)-3-hydroxy-4-(1H-indol-3-yl)butanoic acid
2227778-04-1
1g
$2294.0 2023-09-16
Enamine
EN300-1998468-0.05g
(3S)-3-hydroxy-4-(1H-indol-3-yl)butanoic acid
2227778-04-1
0.05g
$1927.0 2023-09-16
Enamine
EN300-1998468-0.25g
(3S)-3-hydroxy-4-(1H-indol-3-yl)butanoic acid
2227778-04-1
0.25g
$2110.0 2023-09-16
Enamine
EN300-1998468-10.0g
(3S)-3-hydroxy-4-(1H-indol-3-yl)butanoic acid
2227778-04-1
10g
$9859.0 2023-06-02
Enamine
EN300-1998468-10g
(3S)-3-hydroxy-4-(1H-indol-3-yl)butanoic acid
2227778-04-1
10g
$9859.0 2023-09-16

Additional information on (3S)-3-hydroxy-4-(1H-indol-3-yl)butanoic acid

Introduction to (3S)-3-hydroxy-4-(1H-indol-3-yl)butanoic acid (CAS No. 2227778-04-1)

(3S)-3-hydroxy-4-(1H-indol-3-yl)butanoic acid (CAS No. 2227778-04-1) is a unique and structurally intriguing compound that has garnered significant attention in the fields of organic chemistry, biochemistry, and pharmaceutical research. This compound, also known as 3-hydroxyindole-3-butyric acid, is a derivative of indole, a key structural motif found in numerous biologically active molecules. The presence of the hydroxyl group and the carboxylic acid moiety imparts specific chemical and biological properties that make it a valuable target for various applications.

The chemical structure of (3S)-3-hydroxy-4-(1H-indol-3-yl)butanoic acid is characterized by a chiral center at the third carbon atom, which confers stereochemical specificity to the molecule. This chirality is crucial for its biological activity, as enantiomers can exhibit different pharmacological profiles. The compound's indole ring is a common feature in many natural products and synthetic compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Recent research has highlighted the potential therapeutic applications of (3S)-3-hydroxy-4-(1H-indol-3-yl)butanoic acid. Studies have shown that this compound can modulate various signaling pathways involved in inflammation and cell proliferation. For instance, it has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor implicated in the regulation of inflammatory responses. This property makes it a promising candidate for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, (3S)-3-hydroxy-4-(1H-indol-3-yl)butanoic acid has also been investigated for its potential anti-cancer effects. Research has demonstrated that it can induce apoptosis in cancer cells by targeting specific signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These findings suggest that this compound could be developed into novel therapeutic agents for cancer treatment.

The neuroprotective properties of (3S)-3-hydroxy-4-(1H-indol-3-yl)butanoic acid have also been explored. Studies have shown that it can protect neurons from oxidative stress and neurotoxicity, which are key factors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism by which this compound exerts its neuroprotective effects is thought to involve the activation of antioxidant defense systems and the inhibition of pro-inflammatory cytokines.

The synthesis of (3S)-3-hydroxy-4-(1H-indol-3-yl)butanoic acid has been optimized using various synthetic routes to ensure high yields and purity. One common approach involves the condensation of indole with an appropriate aldehyde or ketone followed by reduction and oxidation steps to introduce the hydroxyl and carboxylic acid functionalities. The chiral center can be introduced through asymmetric synthesis or resolution techniques to obtain the desired enantiomer.

In terms of pharmacokinetics, (3S)-3-hydroxy-4-(1H-indol-3-yl)butanoic acid exhibits favorable properties such as good solubility and stability in physiological conditions. These characteristics are essential for its effective delivery to target tissues and organs. Preclinical studies have demonstrated that it can be administered orally or intravenously with minimal side effects, making it a suitable candidate for further clinical development.

The safety profile of (3S)-3-hydroxy-4-(1H-indol-3-yl)butanoic acid has been evaluated through extensive toxicity studies. These studies have shown that it is well-tolerated at therapeutic doses with no significant adverse effects on major organs or systems. However, as with any new drug candidate, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

In conclusion, (3S)-3-hydroxy-4-(1H-indol-3-yl)butanoic acid (CAS No. 2227778-04-1) is a promising compound with a wide range of potential applications in medicine and biotechnology. Its unique chemical structure and biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.

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